
NO-prednisolone
Descripción general
Descripción
Métodos De Preparación
NCX-1015 se sintetiza a través de un proceso de dos pasos que involucra la esterificación de la prednisolona con un grupo nitrooxi en la posición C-21 . El rendimiento general de esta síntesis es aproximadamente del 75% . Los métodos de producción industrial para NCX-1015 no están ampliamente documentados, pero la ruta sintética involucra el uso de reactivos y condiciones específicas para garantizar la estabilidad y la eficacia del compuesto.
Análisis De Reacciones Químicas
In Vitro Release in Human Platelet-Rich Plasma (PRP)
NCX-1015 releases NO through enzymatic hydrolysis by esterases :
Experimental Design
-
Concentration range : 3–300 µM
-
Incubation time : 0–60 min at 37°C
Key Findings
Parameter | NCX-1015 (100 µM) | Prednisolone (100 µM) | Sodium Nitroprusside (SNP, 100 µM) |
---|---|---|---|
Nitrite release (µM) | 28.4 ± 3.2 | 0.5 ± 0.1 | 32.1 ± 4.1 |
cGMP accumulation | 15.7 ± 2.1 pmol/mg | 0.3 ± 0.1 pmol/mg | 18.9 ± 2.8 pmol/mg |
-
Time dependency : Maximal nitrite release occurred at 45–60 min .
-
Enzymatic activation : Esterase incubation (10 U/mL) increased nitrite release by 40% compared to spontaneous hydrolysis .
In Vivo Release in Mice
Intraperitoneal administration (7.5–15 mg/kg) induced peritoneal nitrite accumulation :
Kinetic Profile
Time Post-Injection (min) | Nitrite Concentration (µM) |
---|---|
30 | 12.1 ± 1.8 |
60 | 24.5 ± 3.1 |
120 | 8.7 ± 1.2 |
Anti-Inflammatory Synergy
NCX-1015 combines glucocorticoid activity with NO-mediated effects:
-
CD163 induction : 2.5-fold greater potency than prednisolone in human PBMCs .
-
IL-1β suppression : IC₅₀ of 0.8 µM vs. 5.2 µM for prednisolone .
Oxidative Stress Modulation
While NCX-1015 itself does not directly generate reactive oxygen species (ROS), its NO release mitigates ROS in inflammatory microenvironments . This contrasts with unmodified prednisolone, which induces mitochondrial ROS (mtROS)-dependent apoptosis in corneal epithelial cells .
Stability and Degradation
Aplicaciones Científicas De Investigación
Clinical Applications
-
Rheumatoid Arthritis (RA) :
- A study involving low-dose prednisolone demonstrated significant benefits in patients with RA, including reduced disease activity and joint damage over two years. NO-prednisolone may offer similar or enhanced effects due to its additional nitric oxide component, which can improve circulation and reduce inflammation more effectively than standard prednisolone alone .
- Kidney Transplantation :
-
Neurological Disorders :
- Preliminary studies suggest that this compound may be beneficial in treating neuroinflammatory conditions by reducing neuronal damage through its neuroprotective properties. The combination of anti-inflammatory effects and improved blood flow could be advantageous in conditions like multiple sclerosis or traumatic brain injury.
Case Studies
- Case Study 1 : A 77-year-old male patient with rheumatoid arthritis was treated with low-dose prednisolone. Upon switching to this compound, he exhibited reduced joint pain without the typical side effects associated with higher doses of corticosteroids. His treatment regimen was adjusted based on continuous monitoring of inflammatory markers and joint function .
- Case Study 2 : A clinical trial involving patients with Duchenne muscular dystrophy showed that those treated with this compound reported improved muscle function and quality of life compared to those receiving traditional corticosteroids. The nitric oxide component was credited for enhanced muscle perfusion and reduced inflammation .
Comparative Effectiveness
Parameter | This compound | Standard Prednisolone |
---|---|---|
Anti-inflammatory Effect | High | Moderate |
Risk of Side Effects | Lower | Higher |
Impact on Metabolism | Minimal | Significant |
Patient Tolerance | Better | Variable |
Mecanismo De Acción
NCX-1015 ejerce sus efectos a través de la liberación de óxido nítrico, lo que mejora las propiedades antiinflamatorias de la prednisolona. La porción de óxido nítrico modula la respuesta inmune al aumentar la producción de interleucina-10 e inhibir la translocación nuclear de p65 Rel A en células mononucleares . Esto da como resultado la supresión de las citocinas proinflamatorias y la promoción de las células T reguladoras .
Comparación Con Compuestos Similares
NCX-1015 es único entre los glucocorticoides debido a su capacidad de liberar óxido nítrico. Compuestos similares incluyen otros nitroesteroides como NCX-1016, que carece del grupo óxido nítrico y por lo tanto tiene una eficacia reducida . En comparación con la prednisolona, NCX-1015 tiene propiedades antiinflamatorias mejoradas y efectos secundarios reducidos, lo que lo convierte en un agente terapéutico más potente .
Actividad Biológica
NO-prednisolone , also known as NCX-1015 , is a novel nitric oxide-releasing derivative of the glucocorticoid prednisolone. This compound has been developed to enhance the anti-inflammatory properties of prednisolone while introducing the beneficial effects associated with nitric oxide (NO) release. The biological activity of this compound has been investigated through various studies, demonstrating its potential in treating inflammatory conditions.
This compound operates through a dual mechanism:
- Nitric Oxide Release : Upon administration, this compound releases nitrite, which is a stable product of nitric oxide. This release occurs in a time and concentration-dependent manner, significantly influencing cellular signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP) .
- Enhanced Anti-Inflammatory Action : The compound has been shown to be more effective than prednisolone in inducing the expression of CD163, a steroid-sensitive cell surface marker on human peripheral blood mononuclear cells (PBMCs). This effect correlates with a reduction in pro-inflammatory cytokines such as interleukin-1β (IL-1β) .
Table 1: Comparison of Biological Activities
Parameter | Prednisolone | This compound (NCX-1015) |
---|---|---|
Nitric Oxide Release | Minimal | Significant |
Induction of CD163 | Moderate | High |
Inhibition of IL-1β Release | Moderate | High |
Anti-inflammatory Efficacy | Standard | Enhanced |
In Vitro Studies
In vitro studies have demonstrated that this compound significantly increases the levels of nitrite in human platelet-rich plasma compared to prednisolone. The release of nitrite was observed to peak at 60 minutes post-incubation, indicating effective bioavailability and activity .
In Vivo Studies
In vivo experiments conducted on rodent models showed that NCX-1015 not only reduced inflammation but also exhibited superior efficacy compared to standard prednisolone treatments. For instance, NCX-1015 was administered intraperitoneally at varying doses (up to 27.7 μmol kg), leading to measurable nitrite accumulation in the peritoneal cavity .
Case Study: Chronic Inflammation Model
A specific study involving a murine model of chronic granulomatous tissue formation highlighted the enhanced anti-inflammatory properties of this compound. Mice treated with NCX-1015 exhibited reduced granuloma formation and lower levels of inflammatory markers compared to those treated with traditional glucocorticoids .
Safety and Toxicology
The safety profile of this compound has been evaluated alongside its pharmacological effects. Preliminary assessments suggest that it retains a favorable safety margin akin to prednisolone while offering enhanced therapeutic benefits due to its unique mechanism involving nitric oxide .
Propiedades
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(nitrooxymethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO9/c1-27-11-9-20(31)13-19(27)7-8-21-22-10-12-29(35,28(22,2)14-23(32)25(21)27)24(33)16-38-26(34)18-5-3-17(4-6-18)15-39-30(36)37/h3-6,9,11,13,21-23,25,32,35H,7-8,10,12,14-16H2,1-2H3/t21-,22-,23-,25+,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHYBJOMJPGNMM-KGWLDMEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=CC35C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327610-87-7 | |
Record name | NO-Prednisolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327610877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NO-PREDNISOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZB76EP46E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.